4-broMo-2-(broMoMethyl)benzaldehyde

Vue d'ensemble

Description

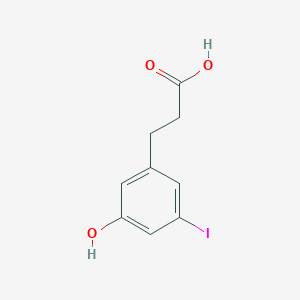

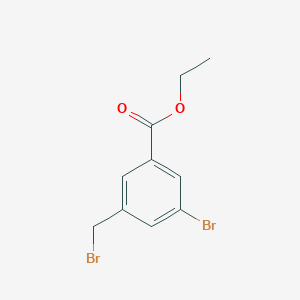

4-Bromo-2-(bromomethyl)benzaldehyde is a chemical compound with the molecular formula C8H6Br2O . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

4-Bromobenzaldehyde may be prepared in the laboratory in two steps starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .Molecular Structure Analysis

The molecular structure of 4-bromo-2-(bromomethyl)benzaldehyde consists of a benzene ring substituted with a bromo group, a bromomethyl group, and a formyl group . The average mass of the molecule is 199.045 Da and the monoisotopic mass is 197.968018 Da .Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .Physical And Chemical Properties Analysis

4-Bromo-2-(bromomethyl)benzaldehyde is a solid at room temperature . The melting point is 30-35 °C (lit.) . The compound has a molecular weight of 199.04 .Applications De Recherche Scientifique

Synthesis of Dihydrophthalazines In research conducted by Aljaar, Conrad, and Beifuss (2013), 2-(bromomethyl)benzaldehydes, including 4-bromo-2-(bromomethyl)benzaldehyde, were used in the synthesis of 2-aryl-1,2-dihydrophthalazines. This synthesis was achieved through a process of intermolecular condensation and intramolecular nucleophilic substitution, demonstrating the compound's utility in organic synthesis (Aljaar, Conrad, & Beifuss, 2013).

Generation of o-Quinodimethane Intermediates In a 2016 study, Janssen‐Müller et al. described the use of 2-(bromomethyl)benzaldehydes in N-heterocyclic carbene catalysis. This method was used for the generation of o-quinodimethane intermediates, which were then coupled with ketones for the synthesis of 1-isochromanones. This showcases another application in complex organic synthesis (Janssen‐Müller et al., 2016).

Oxidative Formation of Thiolesters A 2005 study by Kageyama and Murata explored the use of benzaldehydes, including variants like 4-bromo-2-(bromomethyl)benzaldehyde, in the oxidative formation of thiolesters. This study mimicked the function of the pyruvate dehydrogenase complex, contributing to biochemical understanding and synthetic applications (Kageyama & Murata, 2005).

Synthesis of Schiff Base Compounds Arunagiri et al. (2018) used a compound similar to 4-bromo-2-(bromomethyl)benzaldehyde in the synthesis of novel hydrazone Schiff base compounds. The study also investigated the crystal structure, vibrational spectroscopy, and electronic properties of these compounds, highlighting the chemical's versatility in creating complex molecular structures (Arunagiri et al., 2018).

Photolabile Protecting Group for Aldehydes Lu et al. (2003) demonstrated the use of a derivative of 4-bromo-2-(bromomethyl)benzaldehyde as a photolabile protecting group for aldehydes and ketones. This application is significant in synthetic chemistry where controlled release of certain functional groups is required (Lu et al., 2003).

Absolute Configuration Determination Talybov and Baghirli (2020) used a derivative of 4-bromo-2-(bromomethyl)benzaldehyde to determine the absolute configuration of certain organic compounds. This application is crucial in stereochemical analysis in organic synthesis (Talybov & Baghirli, 2020).

Safety and Hazards

4-Bromo-2-(bromomethyl)benzaldehyde is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Propriétés

IUPAC Name |

4-bromo-2-(bromomethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINMCMDQHKVQGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CBr)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295072 | |

| Record name | 4-Bromo-2-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-broMo-2-(broMoMethyl)benzaldehyde | |

CAS RN |

1261861-86-2 | |

| Record name | 4-Bromo-2-(bromomethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261861-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

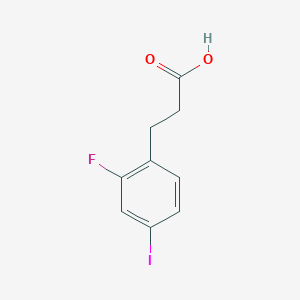

![3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine](/img/structure/B3228194.png)